2-(Chloromethyl)-1,3,5-trifluorobenzene

Physical Organic Chemistry Process Chemistry Chemical Engineering

2-(Chloromethyl)-1,3,5-trifluorobenzene (CAS 247564-62-1), also known as 2,4,6-trifluorobenzyl chloride, is a fluorinated aromatic compound with the molecular formula C7H4ClF3 and a molecular weight of 180.55 g/mol. It is a liquid at ambient conditions with a boiling point of 162.9 °C at 760 mmHg and a density of 1.391 g/cm3.

Molecular Formula C7H4ClF3
Molecular Weight 180.55 g/mol
CAS No. 247564-62-1
Cat. No. B1594946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-1,3,5-trifluorobenzene
CAS247564-62-1
Molecular FormulaC7H4ClF3
Molecular Weight180.55 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)CCl)F)F
InChIInChI=1S/C7H4ClF3/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2
InChIKeyFRFNHABGFLDQOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-1,3,5-trifluorobenzene (CAS 247564-62-1): A Versatile Fluorinated Aromatic Building Block for Advanced Synthesis


2-(Chloromethyl)-1,3,5-trifluorobenzene (CAS 247564-62-1), also known as 2,4,6-trifluorobenzyl chloride, is a fluorinated aromatic compound with the molecular formula C7H4ClF3 and a molecular weight of 180.55 g/mol . It is a liquid at ambient conditions with a boiling point of 162.9 °C at 760 mmHg and a density of 1.391 g/cm3 . This compound is a key synthetic intermediate used to introduce a 2,4,6-trifluorobenzyl group into target molecules. Its reactive chloromethyl group enables facile nucleophilic substitution, making it valuable in the preparation of pharmaceuticals, agrochemicals, and advanced materials .

Why 2-(Chloromethyl)-1,3,5-trifluorobenzene (2,4,6-Trifluorobenzyl Chloride) Cannot Be Arbitrarily Replaced by Other Trifluorobenzyl Chloride Isomers


Despite sharing the same molecular formula (C7H4ClF3) and molecular weight (180.55 g/mol), trifluorobenzyl chloride isomers exhibit significant differences in physical properties and reactivity due to variations in the fluorine substitution pattern . These differences directly impact purification processes, reaction outcomes, and end-product purity. Using an isomer with a different boiling point can shift distillation conditions, potentially altering impurity profiles and yield . Furthermore, the electronic effects induced by specific fluorine substitution patterns can alter the reactivity of the chloromethyl group and influence subsequent chemical transformations, making simple interchange without re-optimization of reaction conditions a significant risk .

Quantitative Differentiation Evidence for 2-(Chloromethyl)-1,3,5-trifluorobenzene (CAS 247564-62-1)


Boiling Point Difference Between 2,4,6- and 2,3,4-Trifluorobenzyl Chloride Isomers

The boiling point of 2-(Chloromethyl)-1,3,5-trifluorobenzene (2,4,6-isomer) is significantly lower than that of its close analog, 2,3,4-trifluorobenzyl chloride . This difference directly impacts separation and purification strategies, making the 2,4,6-isomer easier to distill and potentially altering its vapor pressure and handling requirements.

Physical Organic Chemistry Process Chemistry Chemical Engineering

Density Contrast: 2,4,6-Trifluorobenzyl Chloride vs. 2,4,5-Trifluorobenzyl Chloride

The density of 2-(Chloromethyl)-1,3,5-trifluorobenzene is notably lower than that of the 2,4,5-trifluorobenzyl chloride isomer [1]. Density is a key parameter for storage, handling, and safety calculations, as well as for mixing and phase separation processes.

Physical Organic Chemistry Analytical Chemistry Process Safety

Refractive Index Variation Between 2,4,6- and 2,4,5-Trifluorobenzyl Chloride

The refractive index of 2-(Chloromethyl)-1,3,5-trifluorobenzene is lower than that of the 2,4,5-trifluorobenzyl chloride isomer [1]. Refractive index is a simple, rapid, and quantitative tool for identity confirmation and purity assessment during incoming inspection and process monitoring.

Analytical Chemistry Quality Control Optical Properties

Specific Application in a Gilead Sciences Patent for an HIV Integrase Inhibitor

2-(Chloromethyl)-1,3,5-trifluorobenzene (as 2,4,6-trifluorobenzyl chloride) is specifically claimed as a key reagent for introducing the 2,4,6-trifluorobenzyl group in the synthesis of a sodium (2R,5S,13aR)-7,9-dioxo-10-((2,4,6-trifluorobenzyl)carbamoyl) derivative, an HIV integrase inhibitor candidate patented by Gilead Sciences [1]. The patent's focus on this specific isomer underscores the critical role of the 2,4,6-substitution pattern in achieving the desired biological activity and intellectual property position, distinguishing it from other trifluorobenzyl chloride isomers that are not mentioned in this context.

Medicinal Chemistry Pharmaceutical Process Development Patent Analysis

High-Value Application Scenarios for 2-(Chloromethyl)-1,3,5-trifluorobenzene (CAS 247564-62-1) Based on Verified Evidence


Synthesis of HIV Integrase Inhibitor Scaffolds

The compound is used as a critical alkylating agent to install the 2,4,6-trifluorobenzyl moiety onto a complex heterocyclic core, as demonstrated in a Gilead Sciences patent (HR-P20180455-T1) for an HIV integrase inhibitor candidate [1]. This application demands a high-purity, isomerically pure starting material to ensure the correct stereochemistry and biological activity of the final drug substance. The procurement of 2-(Chloromethyl)-1,3,5-trifluorobenzene is therefore non-negotiable for researchers working on this specific class of antiviral agents.

Preparative Chromatography and Distillation Process Development

Due to its distinctly lower boiling point (162.9 °C) compared to the 2,3,4-isomer (177.1 °C) , 2-(Chloromethyl)-1,3,5-trifluorobenzene is the preferred substrate for process chemists developing purification methods that rely on fractional distillation. This property allows for a cleaner separation from reaction by-products or other isomers, potentially increasing yield and purity while reducing energy consumption. This is a direct, quantifiable advantage for scale-up and manufacturing.

Quality Control and Incoming Material Verification

The unique combination of density (1.391 g/cm3) and refractive index (1.466) provides a robust, two-point identification method for this specific isomer, allowing quality control laboratories to quickly differentiate it from the 2,4,5-isomer (density 1.689 g/cm3, refractive index 1.5050) [2]. This is essential for maintaining supply chain integrity and preventing costly mix-ups that could compromise entire research or production campaigns.

Synthesis of Fluorinated Building Blocks and Agrochemicals

As a versatile electrophile, 2-(Chloromethyl)-1,3,5-trifluorobenzene serves as a key starting material for a wide range of nucleophilic substitution reactions to create fluorinated ethers, amines, and other functionalized aromatic compounds . Its specific substitution pattern imparts distinct electronic and steric properties to the resulting products, which can be crucial for fine-tuning the activity and selectivity of advanced intermediates used in both pharmaceutical and agrochemical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Chloromethyl)-1,3,5-trifluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.